BenchChemオンラインストアへようこそ!

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid

Physicochemical profiling Drug-likeness Lead optimization

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid (CAS 1823358-68-4) is a synthetic, halogenated heterocyclic compound with the molecular formula C₉H₄BrFO₃ and a molecular weight of 259.03 g/mol. It belongs to the benzofuran-2-carboxylic acid class, a scaffold recognized for its versatility in kinase inhibitor design and antimicrobial probe development.

Molecular Formula C9H4BrFO3
Molecular Weight 259.03
CAS No. 1823358-68-4
Cat. No. B2695067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid
CAS1823358-68-4
Molecular FormulaC9H4BrFO3
Molecular Weight259.03
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=C(O2)C(=O)O)F)Br
InChIInChI=1S/C9H4BrFO3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13)
InChIKeyFVWBDFIZHMHZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic Acid (CAS 1823358-68-4): Procurement-Ready Halogenated Benzofuran Building Block


6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid (CAS 1823358-68-4) is a synthetic, halogenated heterocyclic compound with the molecular formula C₉H₄BrFO₃ and a molecular weight of 259.03 g/mol [1]. It belongs to the benzofuran-2-carboxylic acid class, a scaffold recognized for its versatility in kinase inhibitor design and antimicrobial probe development [2][3]. The compound features a benzo[b]furan core substituted with bromine at position 6, fluorine at position 7, and a carboxylic acid group at position 2, a regiochemical arrangement that distinguishes it from the more studied 5-bromo and 7-bromo regioisomers and establishes a unique electronic and steric profile for structure–activity relationship (SAR) exploration [1][4].

Why Regioisomeric Bromo-Fluoro Benzofuran-2-Carboxylic Acids Cannot Be Used Interchangeably with 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic Acid


The precise positions of the bromine and fluorine substituents on the benzofuran core dictate the compound's electronic distribution, hydrogen-bonding capability, and shape complementarity to biological targets [1]. The 6-bromo-7-fluoro arrangement produces a distinct dipole moment and steric profile compared to the 5-bromo-7-fluoro (CAS 1249506-21-5) and 7-bromo-5-fluoro (CAS 550998-61-3) regioisomers, all of which share the identical molecular formula C₉H₄BrFO₃ [2]. Crystallographic studies of structurally related benzofuran-2-carboxylic acids have demonstrated that halogen position affects the orientation of the carboxylic acid pharmacophore within enzyme active sites; for example, in Pim-1 kinase, substituents at the 5- and 7-positions engage distinct hydrophobic pockets, and a 6-bromo substituent would be predicted to occupy a different vector entirely [3]. Consequently, substituting one regioisomer for another in a lead series can abolish target engagement or alter selectivity profiles, undermining SAR continuity and reproducibility in both biological and synthetic chemistry workflows [1][3][4].

Quantitative Differentiation Evidence for 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic Acid (CAS 1823358-68-4) Versus Closest Analogs


Physicochemical Property Differentiation: XLogP3, Topological Polar Surface Area, and Hydrogen Bond Acceptor Count Versus Closest Regioisomeric Analogs

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid (CAS 1823358-68-4) carries precisely one hydrogen bond donor, four hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 50.4 Ų, with a computed XLogP3-AA of 3, as recorded in PubChem [1]. These values differentiate it quantitatively from its closest commercially available regioisomeric analogs—5-bromo-7-fluoro-1-benzofuran-2-carboxylic acid (CAS 1249506-21-5) and 7-bromo-5-fluoro-1-benzofuran-2-carboxylic acid (CAS 550998-61-3), as well as from the non-halogenated parent benzofuran-2-carboxylic acid (CAS 496-41-3), which possesses a TPSA of 50.4 Ų but only three hydrogen bond acceptors, no halogen atoms, and a lower XLogP3 of approximately 1.9 [2][3]. The dual halogenation in the 6,7-positions increases lipophilicity (ΔXLogP3 ~1 unit vs. parent) without altering TPSA, potentially improving membrane permeability while maintaining aqueous solubility within an acceptable range for fragment-based drug discovery [4]. This combination of properties is consistent with the physicochemical profile of benzofuran-2-carboxylic acid derivatives that have demonstrated submicromolar Pim-1 and carbonic anhydrase IX inhibitory activity in published studies [5][6].

Physicochemical profiling Drug-likeness Lead optimization

Commercial Availability and Purity Grade: 98% Specification for Reproducible SAR and Medicinal Chemistry Workflows

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid is commercially available from multiple non-excluded vendors, with a minimum purity specification of 95% (AKSci, CalPacLab) and up to 98% (Leyan), as documented in publicly accessible supplier datasheets [1]. The compound is supplied as a solid in quantities from 250 mg to bulk, and storage is recommended in a cool, dry environment for long-term stability . In contrast, the 5-bromo-7-fluoro regioisomer (CAS 1249506-21-5) and the 7-bromo-5-fluoro regioisomer (CAS 550998-61-3) are stocked by fewer suppliers and may carry longer lead times, limiting their accessibility for high-throughput screening or parallel synthesis campaigns . The carboxylic acid functionality at position 2 provides a ready synthetic handle for amide coupling and esterification, enabling rapid derivatization into compound libraries without the need for protecting group strategies that the non-carboxylic acid analog 6-bromo-7-fluorobenzofuran (CAS 1427363-07-2) would require .

Commercial sourcing Purity specification Reproducibility

Regiochemical Specificity: Distinct Substitution Pattern Produces Unique Steric and Electronic Features for Fragment-Based Drug Discovery

The simultaneous presence of bromine at position 6 and fluorine at position 7 on the benzo[b]furan core of the title compound creates a unique halogenation topology that has not been systematically evaluated in published enzyme inhibition assays, but can be contextualized through class-level SAR data [1]. In the Pim-1 kinase X-ray co-crystal structure (PDB 3R01), the 5-bromo substituent of 5-bromobenzofuran-2-carboxylic acid occupies a hydrophobic pocket formed by residues Leu44, Val52, and Leu120, while the 7-position points toward solvent [2]. Substituting bromine at position 6, as in the target compound, redirects the halogen substituent toward a different hydrophobic subpocket, potentially altering the binding mode and selectivity profile relative to the 5-bromo reference inhibitor [1][2]. Furthermore, the electron-withdrawing fluorine at position 7 modulates the acidity of the adjacent carboxylic acid (pKₐ perturbation estimated at ~0.3–0.5 units based on Hammett σ constants), which can influence the protonation state of the pharmacophore at physiological pH and, consequently, its hydrogen-bonding interactions with target residues [3]. This regiochemical specificity provides a structurally justified basis for selecting this compound over its regioisomers when exploring novel chemical space in kinase, phosphatase, or carbonic anhydrase inhibitor programs [4][5].

Regiochemistry Fragment-based drug discovery Halogen bonding

Synthetic Handle Utility: Carboxylic Acid at Position 2 Enables Direct Derivatization Compared to Non-Acidic Benzofuran Analogs

The presence of a carboxylic acid group at position 2 in the target compound provides a direct synthetic handle for amide bond formation, esterification, and Weinreb amide synthesis without the need for functional group interconversion [1]. This contrasts with the non-carboxylic acid analog 6-bromo-7-fluorobenzofuran (CAS 1427363-07-2, MW 215.02 g/mol, C₈H₄BrFO), which lacks this reactive functionality and would require additional synthetic steps (e.g., formylation, oxidation) to install a carboxyl group for subsequent elaboration . In patent literature, benzofuran-2-carboxylic acids are extensively employed as key intermediates for generating amide libraries targeting bromodomains, kinases, and protein–protein interaction interfaces [2][3]. The commercial availability of the title compound at 95–98% purity, combined with its free carboxylic acid functionality, positions it as a more synthetically tractable starting material than either its ester derivatives (e.g., ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate) or its non-carboxylated benzofuran core, which require additional hydrolysis or oxidation steps respectively .

Synthetic accessibility Amide coupling Library synthesis

High-Value Application Scenarios for 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic Acid Based on Verified Evidence


Fragment-Based Lead Discovery Against Kinase and Phosphatase Targets Requiring Halogenated Benzofuran-2-Carboxylic Acid Scaffolds

The 6-bromo-7-fluoro substitution pattern provides an underexplored halogen topology for fragment-based screening libraries targeting Pim-1/Pim-2 kinases, lymphoid tyrosine phosphatase (LYP), and carbonic anhydrase isoforms, where benzofuran-2-carboxylic acids have demonstrated confirmed binding (Ki values of 0.93–1.34 μM for LYP inhibitors, Kis of 0.56–0.91 μM for hCA IX inhibitors) [1][2]. The computed XLogP3 of 3 and TPSA of 50.4 Ų meet fragment-likeness criteria (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6) as defined by the 'Rule of Three' [3], making this compound suitable for direct inclusion in 96- or 384-well fragment screening decks without further purification [4]. Researchers should note that no direct biological activity data for this exact compound have been published; however, its structural homology to active benzofuran-2-carboxylic acid fragments suggests a high probability of target engagement that warrants primary screening [5].

Regiochemical SAR Expansion Series: Systematically Mapping Halogen Position Effects on Target Affinity and Selectivity

Because the title compound is the 6-bromo-7-fluoro regioisomer within a series that includes the 5-bromo-7-fluoro (CAS 1249506-21-5) and 7-bromo-5-fluoro (CAS 550998-61-3) analogs, it enables a three-point SAR matrix that systematically probes the effect of halogen placement on the benzofuran core while holding the molecular formula constant [1]. This is a powerful experimental design for deconvoluting electronic versus steric contributions to binding affinity and selectivity, as demonstrated in the Pim-1 inhibitor series where 7-position substitution dramatically altered kinase selectivity profiles [2]. The carboxylic acid handle at position 2 allows parallel synthesis of focused amide libraries from all three regioisomers using identical coupling conditions, facilitating direct head-to-head comparison of SAR trends in biochemical and cell-based assays [3].

Medicinal Chemistry Building Block for cGAS-STING and EZH2 Inhibitor Programs Requiring Benzofuran Cores

Patent literature discloses that 2-benzofuran carboxylic acid derivatives function as cGAS-STING pathway inhibitors (CN115894459B) and EZH2 inhibitors for oncology applications [1][2]. The 6-bromo-7-fluoro substitution pattern introduces a halogen atom pair (Br and F) that can participate in halogen bonding with backbone carbonyl oxygen atoms in target proteins, a well-documented interaction that enhances binding affinity and selectivity in bromodomain and kinase inhibitor programs [3]. The 98% purity specification (Leyan) supports direct use in medicinal chemistry synthesis without additional purification, reducing cycle time in iterative design–synthesize–test workflows [4]. The availability from multiple suppliers ensures uninterrupted supply during multi-round SAR campaigns.

Antimicrobial Probe Development Leveraging Halogenated Benzofuran-2-Carboxylic Acid Scaffolds

Halogen derivatives of benzo[b]furan-2-carboxylic acid have demonstrated antimicrobial activity in preliminary evaluations, with eight new halogen derivatives synthesized and tested for antimicrobial effects in one peer-reviewed study [1]. While specific minimum inhibitory concentration (MIC) data for the 6-bromo-7-fluoro derivative have not been reported, the compound's structural features—dual halogenation and a carboxylic acid pharmacophore—align with the SAR trend that halogen introduction enhances antimicrobial potency in this chemotype [1][2]. The compound's computed logP of 3 and moderate TPSA of 50.4 Ų are consistent with favorable membrane penetration for both Gram-positive and Gram-negative bacterial targets [3]. Procurement of the 98% purity material provides a consistent starting point for systematic antimicrobial evaluation against clinical isolates and reference strains [4].

Quote Request

Request a Quote for 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.